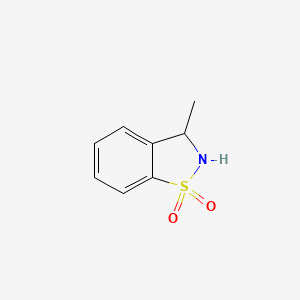

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOKMILQIPCVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476703 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84108-98-5 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Solid-State Architecture of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

This technical guide provides an in-depth analysis of the crystal structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, a key derivative of the well-known artificial sweetener, saccharin. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of heterocyclic compounds and their solid-state properties. We will explore the synthetic protocol, detailed crystallographic analysis, and the subtle intermolecular forces that govern the supramolecular assembly of this compound.

Introduction: The Significance of the N-Methylated Saccharin Scaffold

The 1,2-benzisothiazole-3-one 1,1-dioxide core, commonly known as saccharin, is a foundational scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. The methylation of the nitrogen atom to form this compound (also referred to as N-methylsaccharin) modifies its electronic and steric properties, which can influence its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents and functional materials. This guide offers a detailed examination of its molecular architecture, providing insights into the structural nuances that arise from N-alkylation.[1][2]

Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid

The synthesis of high-quality single crystals is a critical prerequisite for accurate X-ray diffraction analysis. The chosen synthetic route for this compound is a straightforward and efficient N-alkylation of saccharin.

Synthetic Protocol

The synthesis commences with the deprotonation of saccharin using a suitable base, followed by the introduction of a methylating agent. The protocol detailed below is a robust method for obtaining the target compound in high yield.

Experimental Protocol: Synthesis of this compound [1]

-

Preparation of the Saccharin Salt: To a solution of sodium hydroxide (0.875 g, 22.0 mmol) in 25 ml of distilled water, add saccharin (4.0 g, 21.8 mmol) under constant stirring. Continue stirring until a clear solution is obtained. The use of sodium hydroxide ensures the complete deprotonation of the acidic N-H group of saccharin, forming the highly soluble sodium salt. This step is crucial for facilitating the subsequent nucleophilic attack.

-

N-Methylation: To the transparent solution of sodium saccharin, add a solution of dimethyl sulfate (2.08 ml, 22.0 mmol) in 10.0 ml of methanol dropwise over a period of 2 minutes. Dimethyl sulfate is a potent and efficient methylating agent for this reaction. The methanolic solution aids in miscibility with the aqueous reaction mixture.

-

Precipitation and Isolation: Precipitates of the N-methylated product will begin to form within 5 minutes. Continue stirring for an additional 20 minutes at room temperature to ensure the completion of the reaction.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried at 343 K. This process yields the crude product.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization from chloroform. The choice of chloroform as a solvent is based on its ability to provide a slow evaporation rate, which is conducive to the growth of well-ordered crystals.

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis: Unveiling the Molecular and Supramolecular Architecture

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals a well-defined molecular geometry and a packing arrangement stabilized by weak intermolecular interactions.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. These data provide a quantitative description of the crystal lattice and the conditions under which the data were collected.

| Parameter | Value [1][2] |

| Chemical Formula | C₈H₇NO₃S |

| Formula Weight | 197.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.463 (7) |

| b (Å) | 6.761 (6) |

| c (Å) | 8.748 (8) |

| β (°) | 103.78 (3) |

| Volume (ų) | 428.7 (7) |

| Z | 2 |

| Temperature (K) | 173 (2) |

| Radiation | Mo Kα |

| R-factor | 0.041 |

Molecular Geometry

A significant finding from the crystal structure analysis is the high degree of planarity in the benzisothiazole moiety.[1][2] With the exception of the two oxide oxygen atoms and two hydrogen atoms of the methyl group, all other atoms of the molecule lie on a crystallographic mirror plane.[1][2] This planarity is a key feature of the molecule's conformation in the solid state.

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak C—H···O hydrogen bonds.[1][2] These interactions, although individually weak, collectively play a crucial role in defining the three-dimensional architecture of the crystal. Both intramolecular and intermolecular C—H···O hydrogen bonds are observed.[1][2] The geometric parameters of these interactions are detailed below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C8—H8A···O1 | 0.96 | 2.49 | 2.869 (4) | 104 |

| C2—H2···O1ⁱ | 0.95 | 2.29 | 3.227 (4) | 169 |

| C8—H8B···O2ⁱⁱ | 0.96 | 2.49 | 3.358 (3) | 151 |

Symmetry codes: (i) x, -y+1/2, z; (ii) x, y-1, z

The presence of these hydrogen bonds leads to the formation of a stable, three-dimensional network in the crystal lattice. The planarity of the core structure and the specific nature of these weak interactions are key determinants of the overall crystal packing.

Spectroscopic Characterization

Complementary to X-ray crystallography, spectroscopic techniques provide further confirmation of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals that correspond to the protons in the molecule. The aromatic protons typically appear as a complex multiplet in the range of 7.8-8.1 ppm, while the methyl protons exhibit a sharp singlet at approximately 3.27 ppm.[3]

Conclusion

The crystal structure analysis of this compound reveals a planar benzisothiazole core with a crystal packing dominated by weak C—H···O hydrogen bonds. The detailed synthetic protocol and crystallographic data presented in this guide provide a solid foundation for further research into the applications of this compound and its derivatives in medicinal chemistry and materials science. The insights gained from this structural analysis are invaluable for understanding the solid-state properties of this important class of heterocyclic compounds.

References

-

Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., & Parvez, M. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o724. [Link]

-

ResearchGate. (2008). (PDF) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. PubChem Compound Database. [Link]

-

MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

-

Thieme. (n.d.). Product Class 16: Benzisothiazoles. Science of Synthesis. [Link]

Sources

A Technical Guide to 3-Methyl-1,2-benzothiazole 1,1-dioxide: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary and Compound Identification

This technical guide provides an in-depth analysis of 3-methyl-1,2-benzothiazole 1,1-dioxide , a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. The benzisothiazole 1,1-dioxide core is a privileged scaffold in medicinal chemistry, known for conferring potent biological activity to a range of molecules.[1][2][3] This document details the compound's fundamental properties, provides a robust, field-proven synthesis protocol, outlines its key applications, and discusses standard analytical and safety procedures.

A brief note on nomenclature: The compound is occasionally referred to with a "dihydro" prefix. However, based on established chemical databases and synthesis literature, the correct IUPAC name corresponds to the more stable aromatic isothiazole ring system.

-

IUPAC Name: 3-methyl-1,2-benzothiazole 1,1-dioxide[4]

-

CAS Number: 34989-82-7[4]

-

Synonyms: 3-Methyl-1,2-benzisothiazole 1,1-dioxide, 3-Methylbenzo[d]isothiazole 1,1-dioxide, 3-Methyl-1,2-benzothiazole-1,1-dione[4]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and application. These properties have been compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₂S | [4] |

| Molecular Weight | 181.21 g/mol | [4] |

| Exact Mass | 181.01974964 Da | [4] |

| Appearance | Likely a solid or crystalline substance | [5] |

| Melting Point | 213.0 - 213.5 °C | |

| Canonical SMILES | CC1=NS(=O)(=O)C2=CC=CC=C12 | [4] |

| InChI Key | KBNUKJSZKJGXGU-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

The synthesis of 3-alkyl-substituted 1,2-benzisothiazole 1,1-dioxides is most effectively achieved through the reaction of saccharin salts with organometallic reagents, such as Grignard or organolithium compounds.[6][7] This approach is favored because it directly constructs the C3-alkyl bond on the heterocyclic core.

Key Synthetic Pathway: Grignard Reaction with Sodium Saccharin

The protocol detailed below is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7] The core of this transformation involves the nucleophilic attack of a methyl group from an organomagnesium reagent onto the carbonyl carbon of a saccharin salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 4. 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide | C8H7NO2S | CID 10976107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-1,2-benzisothiazole 1,1-dioxide [chemicalbook.com]

- 6. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. US5374738A - Synthesis of 1,2-benzisothiazole-1,1-dioxides - Google Patents [patents.google.com]

The Benzisothiazole Scaffold: A Privileged Core in Modern Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzisothiazole nucleus, a bicyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively investigated and developed as potent therapeutic agents across a spectrum of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of benzisothiazole compounds, detailing their mechanisms of action, quantitative biological data, and key experimental protocols to empower researchers in the pursuit of novel drug discovery and development.

I. Anticancer Applications: Targeting Key Oncogenic Pathways

Benzisothiazole derivatives have demonstrated significant promise as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2]

Mechanism of Action

A primary mechanism of action for many anticancer benzisothiazole compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. By inhibiting key kinases within this cascade, benzisothiazole derivatives can effectively induce apoptosis and halt tumor progression.[3][4]

Quantitative Cytotoxicity Data

The cytotoxic potential of various benzisothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.

| Derivative | Cancer Cell Line | Cell Line Type | IC50 Value |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | Breast Adenocarcinoma | 1.2 nM |

| Substituted bromopyridine acetamide benzothiazole | SW620 | Colorectal Adenocarcinoma | 4.3 nM |

| Substituted bromopyridine acetamide benzothiazole | A549 | Lung Carcinoma | 44 nM |

| Substituted bromopyridine acetamide benzothiazole | HepG2 | Hepatocellular Carcinoma | 48 nM |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | Colorectal Adenocarcinoma | 0.024 µM |

| Naphthalimide derivative | HT-29 | Colorectal Adenocarcinoma | 3.72 ± 0.3 µM |

| Naphthalimide derivative | A549 | Lung Carcinoma | 4.074 ± 0.3 µM |

| Naphthalimide derivative | MCF-7 | Breast Adenocarcinoma | 7.91 ± 0.4 µM |

| 2-Ureidobenzothiazole derivative 4d | BxPC-3 | Pancreatic Cancer | 3.99 µM |

| 2-Ureidobenzothiazole derivative 4m | AsPC-1 | Pancreatic Cancer | 8.49 µM |

Table 1: Comparative Cytotoxicity (IC50) of Selected Benzisothiazole Derivatives.[2][5][6][7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzisothiazole test compounds in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[10] Add 15 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzisothiazole derivatives.

II. Antimicrobial Applications: Combating Bacterial Resistance

Benzisothiazole derivatives exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13][14]

Mechanism of Action

A key antibacterial mechanism of benzisothiazoles is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[4][15][16][17][18] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and decatenation of bacterial DNA, leading to cell death.[4][16][17]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The MIC values for selected benzisothiazole derivatives against various bacterial strains are presented below.

| Derivative | Bacterial Strain | MIC Value (µg/mL) |

| Benzothiazole-isatin derivative (41c) | Escherichia coli | 3.1 |

| Benzothiazole-isatin derivative (41c) | Pseudomonas aeruginosa | 6.2 |

| Sulfonamide derivative (66c) | Pseudomonas aeruginosa | 3.1 - 6.2 |

| Sulfonamide derivative (66c) | Staphylococcus aureus | 3.1 - 6.2 |

| Thiazolidin-4-one derivative (8a-d) | Pseudomonas aeruginosa | 0.09 - 0.18 (mg/mL) |

| Thiazolidin-4-one derivative (8a-d) | Escherichia coli | 0.09 - 0.18 (mg/mL) |

| Benzisothiazolone derivative (1.15) | Staphylococcus aureus | 0.4 |

| Benzothiazole derivative (3) | Escherichia coli | 25 |

| Benzothiazole derivative (4) | Escherichia coli | 25 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Benzisothiazole Derivatives.[1][12][13][14]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[19][20][21][22]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the benzisothiazole compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Bacterial DNA Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by benzisothiazole derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzisothiazole derivatives have shown potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Mechanism of Action

A significant anti-inflammatory mechanism of benzisothiazoles involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[23][24][25] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[24][26][27] By inhibiting NF-κB activation, these compounds can effectively reduce the production of inflammatory mediators.[23][24] Some derivatives also directly inhibit the COX-2 enzyme.[28][29]

Quantitative Anti-inflammatory Data

The inhibitory activity of benzisothiazole derivatives against the COX-2 enzyme is a key indicator of their anti-inflammatory potential.

| Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrazole-benzothiazole derivative (PYZ16) | 0.52 | >5.6 | >10.73 |

| 1,2-benzisothiazol-3(2H)-one derivative (MISF1) | 129.9 | - | - |

| 2-substituted benzothiazole (Compound A) | 56.98 (on HepG2 cells) | - | - |

| 2-substituted benzothiazole (Compound B) | 59.17 (on HepG2 cells) | - | - |

Table 3: COX-2 Inhibitory Activity of Selected Benzisothiazole Derivatives.[28][30][29]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[31][32]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe in an appropriate assay buffer.

-

Inhibitor Addition: Add various concentrations of the benzisothiazole test compound to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

-

Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Visualization: NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by benzisothiazole derivatives.

IV. Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Benzisothiazole derivatives have shown potential as neuroprotective agents, offering a promising avenue for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[33][34]

Mechanism of Action

The neuroprotective effects of benzisothiazoles are often multifactorial. One key mechanism is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[34] Additionally, some derivatives exhibit neuroprotective activity by mitigating oxidative stress and preventing neuronal cell death induced by neurotoxins.[35][36][37][38][39]

Quantitative Neuroprotective Data

The neuroprotective potential of benzisothiazole derivatives can be quantified by their ability to protect neuronal cells from toxic insults.

| Derivative | Assay | Cell Line | Neurotoxin | Protective Effect (EC50 or % viability) |

| Benzothiazole-isothiourea derivative (3f) | AChE Inhibition | - | - | IC50 better than galantamine (in silico) |

| Riluzole (2-amino-6-trifluoromethoxy) benzothiazole | Multiple neuroprotective mechanisms | - | - | Clinically used for ALS |

Table 4: Neuroprotective Activity of Selected Benzisothiazole Derivatives.[33][34]

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neuroprotection.[35][36][37][38][39]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the benzisothiazole test compound for a specified period (e.g., 6 hours).

-

Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the neurotoxin-treated control.

Visualization: Cholinesterase Inhibition and Neuroprotection

Caption: Neuroprotective mechanisms of benzisothiazole derivatives.

V. Conclusion

The benzisothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of potent therapeutic activities. The ongoing exploration of this chemical space continues to yield novel compounds with significant potential for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of next-generation benzisothiazole-based therapeutics.

VI. References

-

Abdelgawad, M. A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 339-369. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1275, 134652. [Link]

-

Bio-protocol. (2018). Neuroprotective Assay. Bio-protocol, 8(16), e2974. [Link]

-

El-Sayed, M. A., et al. (2019). Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry, 11(20), 2723-2748. [Link]

-

Gokcen, S., et al. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents in Medicinal Chemistry, 20(6), 715-723. [Link]

-

Hassan, A. S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 339-369. [Link]

-

Jiménez-Sánchez, C., et al. (2020). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 68(47), 13534-13545. [Link]

-

Jovanović, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4035. [Link]

-

Luni, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals, 15(8), 937. [Link]

-

Manjula, S. N., et al. (2017). Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects. Bioorganic & Medicinal Chemistry Letters, 27(5), 1184-1189. [Link]

-

Moustafa, M. A., et al. (2019). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. [Link]

-

Novak, A., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 63(21), 12847-12870. [Link]

-

Patel, R. V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19371-19416. [Link]

-

Sari, S., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1135. [Link]

-

Sosič, I., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(1), 146-159. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Zidar, N., et al. (2022). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 65(2), 1495-1514. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Patel, R. V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19371-19416. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Crowley, V. M., et al. (2018). From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. ACS Medicinal Chemistry Letters, 9(7), 678-683. [Link]

-

Sari, S., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]

-

Kulik, G., et al. (2007). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 387, 223-233. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Pérez-Areales, F. J., et al. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 26(11), 3122. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

S. M., J., et al. (2022). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Molecules, 27(19), 6524. [Link]

-

Srisawat, U., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology, 15, 1356801. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. [Link]

-

The Rubin Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

-

ResearchGate. (n.d.). DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. ResearchGate. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Gaber, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(2), 291-308. [Link]

-

Campbell, K. J., & Perkins, N. D. (2006). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 116(12), 3149-3157. [Link]

-

ResearchGate. (n.d.). NF-κB inflammation signaling pathway diagram. ResearchGate. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Kumar, S., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(15), 6825-6836. [Link]

-

The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

Sources

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. ricerca.unich.it [ricerca.unich.it]

- 8. researchhub.com [researchhub.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. protocols.io [protocols.io]

- 22. m.youtube.com [m.youtube.com]

- 23. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. research.aalto.fi [research.aalto.fi]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bio-protocol.org [bio-protocol.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. mdpi.com [mdpi.com]

- 39. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

Derivatives of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide (saccharin).

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long relegated to the realm of artificial sweeteners, 1,2-benzisothiazole-3(2H)-one 1,1-dioxide, commonly known as saccharin, has emerged from its controversial past to be recognized as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, combined with its synthetic tractability, have made it a fertile starting point for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the burgeoning field of saccharin derivatives, exploring their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will delve into key areas of application, including oncology and enzyme inhibition, providing detailed experimental insights and a forward-looking perspective on this remarkable molecule.

The Saccharin Core: More Than Just Sweetness

The journey of saccharin, first synthesized in 1879, has been a tumultuous one, marked by debates over its safety that have now been largely resolved.[4][5][6][7] Beyond its intense sweetness, the saccharin molecule possesses a unique combination of features that make it an attractive starting point for drug design:

-

A Rigid Bicyclic System: The fused benzene and isothiazole rings create a rigid framework, which can aid in pre-organizing substituents for optimal interaction with biological targets.

-

Key Pharmacophoric Features: The molecule contains a sulfonamide group, a lactam, and an aromatic ring, all of which are capable of participating in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.[8]

-

Synthetic Accessibility: The nitrogen atom of the saccharin core is readily functionalized, providing a convenient handle for chemical modification and the creation of diverse libraries of N-substituted derivatives.[1][2][9] While functionalization of the benzene ring has been historically more challenging, newer synthetic strategies are expanding the possibilities.[1][8][9]

These inherent properties have established saccharin as a "privileged scaffold," a molecular framework that is able to bind to multiple, unrelated classes of protein targets.[1]

Synthetic Strategies: Accessing Chemical Diversity

The majority of biologically active saccharin derivatives are synthesized through modifications at the nitrogen atom. The most common and straightforward approach involves the N-alkylation or N-arylation of the saccharin core.

General Protocol for N-Alkylation/Arylation of Saccharin

This protocol describes a common method for the synthesis of N-substituted saccharin derivatives. The underlying principle is a nucleophilic substitution reaction where the deprotonated saccharin nitrogen acts as the nucleophile.

Protocol:

-

Deprotonation: Saccharin (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A base, typically sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the acidic N-H proton, forming the saccharinate anion. The reaction is typically stirred at room temperature until gas evolution (in the case of NaH) ceases.

-

Nucleophilic Attack: The appropriate alkyl or aryl halide (1-1.2 equivalents) is added to the reaction mixture.

-

Reaction Progression: The reaction is heated, often to 60-80 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent choice due to its high dielectric constant, which helps to dissolve the ionic intermediates, and its aprotic nature, which prevents it from interfering with the nucleophilic substitution.

-

Base: The choice of base depends on the reactivity of the halide. For more reactive halides, a weaker base like K2CO3 is sufficient. For less reactive halides, a stronger base like NaH is often necessary to ensure complete deprotonation of the saccharin.

-

Temperature: Heating is often required to overcome the activation energy of the reaction, particularly with less reactive halides.

Saccharin Derivatives in Oncology: A Not-So-Sweet Surprise for Cancer Cells

Recent research has unveiled the surprising potential of saccharin derivatives as anticancer agents.[4][5][6] This activity is largely attributed to their ability to selectively inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors.[4][5][6]

Targeting Tumor-Associated Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Tumor cells often overexpress specific CA isoforms, particularly CA IX and CA XII, on their surface.[4][5][10] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis.[4][5]

Saccharin and its derivatives have been shown to be selective inhibitors of these tumor-associated CAs over the cytosolic isoforms CA I and CA II, which are abundant in healthy tissues.[4][5][11] This selectivity is key to minimizing off-target effects and potential side effects. The inhibitory mechanism involves the coordination of the sulfonamide group of the saccharin derivative to the zinc ion in the active site of the enzyme.[8][10]

Diagram: Mechanism of Carbonic Anhydrase Inhibition by Saccharin Derivatives

Caption: Inhibition of carbonic anhydrase by a saccharin derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency and selectivity of saccharin derivatives can be significantly modulated by the nature of the substituent at the nitrogen atom.

| Derivative Class | Key Structural Features | Impact on Activity |

| N-Alkyl Saccharins | Simple alkyl chains (methyl, ethyl, etc.) | Generally show good selectivity for CA IX and XII over CA I and II.[2] |

| N-Aryl Saccharins | Phenyl or substituted phenyl groups | Can lead to enhanced potency, with the nature and position of substituents on the aryl ring being critical. |

| Saccharin-Hybrids | Conjugation with other pharmacophores (e.g., triazoles, oxadiazoles) | Can result in compounds with potent and selective inhibitory activity against specific CA isoforms.[11] |

Broader Therapeutic Horizons: Beyond Cancer

The therapeutic potential of saccharin derivatives extends beyond oncology. Researchers are actively exploring their utility in a range of other disease areas.

Enzyme Inhibition

Saccharin-based compounds have been investigated as inhibitors for a variety of enzymes, including:

-

Serine Proteases: Certain saccharin derivatives act as mechanism-based inhibitors of serine proteases like human leukocyte elastase, which is implicated in inflammatory diseases such as emphysema.[12][13]

-

Histone Deacetylases (HDACs): Saccharin-based N-hydroxybenzamides have been developed as HDAC inhibitors, showing promising antiproliferative activities in vitro.[14]

-

Tyrosinase: Derivatives of 6-(phenylurenyl/thiourenyl) saccharin have been synthesized and shown to be effective inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[15]

Antimicrobial Activity

A growing body of evidence supports the antimicrobial properties of saccharin derivatives.[3][16][17][18] Studies have demonstrated their efficacy against a range of Gram-positive bacteria.[17] The mechanism of action is thought to involve the reaction of the benzisothiazole ring with thiol-containing proteins in the target microorganisms.[19] Some derivatives have also shown promising activity against various fungal strains.[17]

Future Perspectives and Conclusion

The resurgence of interest in the saccharin scaffold is a testament to its versatility and potential in drug discovery. While significant progress has been made, several avenues for future research remain:

-

Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of derivatives, particularly those with substitutions on the benzene ring, will be crucial.[8]

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of saccharin derivatives will facilitate the design of more potent and selective compounds.

-

In Vivo Evaluation: The translation of promising in vitro results into in vivo efficacy and safety data is a critical next step in the development of saccharin-based therapeutics.

References

-

Groutas, W. C., Kuang, R., Ruan, S., & Nagulapalli, S. R. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415. [Link]

-

Li, S., Liu, Y., Wang, Y., Zhang, J., & Wang, L. (2014). Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors. Bioorganic & medicinal chemistry letters, 24(1), 268–271. [Link]

-

Ostapkovicz, R., & Wuest, F. R. (2013). Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds. Current medicinal chemistry, 20(4), 515–534. [Link]

- Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise.

-

American Chemical Society. (2019). Artificial sweetener derivatives show improved activity against tumor-associated enzymes. [Link]

-

Elsawy, H., Mansour, M. A., Ali, M. A., & Elghamry, I. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules (Basel, Switzerland), 27(20), 7104. [Link]

-

Abdellattif, M. H., Elkamhawy, A., Hagar, M., Ben Hadda, T., Shehab, W. S., Mansy, W., Belal, A., Arief, M. M. H., & Hussien, M. A. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in pharmacology, 13, 958379. [Link]

-

Nocentini, A., Gratteri, P., & Supuran, C. T. (2019). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1361–1373. [Link]

-

Mahmood, H. A. A. (2012). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Master's thesis, Al-Mustansiriya University. [Link]

- Zimmerman, M., & Ashe, B. M. (1994). Use of saccharin derivatives as proteolytic enzyme inhibitors.

-

HAMOR, G. H. (1961). Correlation of chemical structure and taste in the saccharin series. Science (New York, N.Y.), 134(3488), 1416–1417. [Link]

-

ScienceDaily. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. [Link]

-

van der Wel, H., & van der Heijden, A. (1987). Structure-activity relationships in sweeteners. II. Saccharins, acesulfames, chlorosugars, tryptophans and ureas. Chemical senses, 12(1), 83–92. [Link]

-

Khan, K. M., Rahim, F., Wadood, A., Taha, M., Khan, M., Naeem, S., Ul-Haq, Z., & Perveen, S. (2012). New saccharin derivatives as tyrosinase inhibitors. Bioorganic & medicinal chemistry, 20(9), 2969–2976. [Link]

-

Abdellattif, M. H., Elkamhawy, A., Hagar, M., Ben Hadda, T., Shehab, W. S., Mansy, W., Belal, A., Arief, M. M. H., & Hussien, M. A. (2022). Discovery of Novel Saccharin Analogues as Promising Anti-bacterial and Anticancer agents: Synthesis, Cell-based assay, DFT, POM Analyses, Molecular Docking, and Molecular Dynamic simulations. Frontiers in Pharmacology, 13. [Link]

-

Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn AL-Haitham Journal For Pure and Applied Sciences, 33(2), 43–61. [Link]

-

Bull, J. A., & Davies, S. G. (2017). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. ACS medicinal chemistry letters, 8(10), 1053–1058. [Link]

-

Kumar, A., Angeli, A., Kumar, R., Kumar, D., Kumar, S., Supuran, C. T., & Sharma, P. K. (2022). Design, synthesis, SAR, and biological evaluation of saccharin-based hybrids as carbonic anhydrase inhibitors. Archiv der Pharmazie, 355(7), e2200019. [Link]

-

Rehwald, M., & Langer, P. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(6), 267–273. [Link]

-

Matulis, D., & Petrauskas, V. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed research international, 2014, 930736. [Link]

-

Hutait, S., Maikhuri, V. K., Pandey, A. K., Shukla, P., & Srivastava, S. (2020). Synthesis of N-acyl and N-alkyl saccharin derivatives. ResearchGate. [Link]

-

Reily, M. D., & Thummel, K. E. (2017). Synthesis of Novel Saccharin Derivatives. Molecules (Basel, Switzerland), 22(11), 1845. [Link]

-

Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn AL-Haitham Journal For Pure and Applied Sciences, 33(2), 43-61. [Link]

-

Hutait, S., Maikhuri, V. K., Pandey, A. K., Shukla, P., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37199–37227. [Link]

-

Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. [Link]

-

Farhan, A. (2013). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Al-Nahrain University, 16(2), 101-112. [Link]

-

Purgante, R., & Vitali, B. (1999). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. Il Farmaco, 54(5), 298–306. [Link]

-

Reily, M. D., & Thummel, K. E. (2017). Synthesis of Novel Saccharin Derivatives. Molecules (Basel, Switzerland), 22(11), 1845. [Link]

-

Viani, F., & Zampolli, J. (2016). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. [Link]

-

Rehwald, M., & Langer, P. (2002). ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. ResearchGate. [Link]

-

Hutait, S., Maikhuri, V. K., Pandey, A. K., Shukla, P., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37199-37227. [Link]

-

Wu, Y., Zhang, Y., Li, J., Wang, Y., Zhang, J., & Wang, L. (2019). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of medicinal chemistry, 62(17), 8197–8208. [Link]

-

Ataman Kimya. (n.d.). BIT (1,2-BENZISOTHIAZOLIN-3-ONE). [Link]

-

Collier, P. J., & Ramsey, A. J. (1993). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. ResearchGate. [Link]

Sources

- 1. Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalmarket.net [chemicalmarket.net]

- 5. news-medical.net [news-medical.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis, SAR, and biological evaluation of saccharin-based hybrids as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors - Google Patents [patents.google.com]

- 14. Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New saccharin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide via Recrystallization

This technical guide provides a detailed protocol and the underlying scientific principles for the purification of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide by recrystallization. The methodologies outlined herein are designed for researchers, chemists, and professionals in the field of drug development and organic synthesis, ensuring the attainment of high-purity material suitable for downstream applications.

Introduction: The Imperative for Purity

This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The biological activity and physicochemical properties of such molecules are intrinsically linked to their purity. Impurities, even in trace amounts, can confound experimental results, lead to undesirable side reactions, or impact the safety and efficacy of a potential therapeutic agent.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1][2] This application note details a robust protocol for the recrystallization of this compound, grounded in the fundamental principles of solubility and crystal lattice formation.

The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The core principle is that the solubility of most solids increases with temperature.[2][3] A successful recrystallization hinges on selecting a solvent that dissolves the target compound sparingly at room temperature but readily at an elevated temperature.[1][2]

The process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to its crystallization. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") or are removed during an initial hot filtration step if they are insoluble.[3] The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurities.[4]

Physicochemical Profile: this compound

A foundational understanding of the compound's properties is essential for developing a purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂S | [5] |

| Molecular Weight | 181.23 g/mol | [5] |

| Appearance | Typically a white to off-white solid | General knowledge for purified sulfonamides |

| Polarity | Moderately polar | Inferred from structure |

Strategic Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[2] The ideal solvent should exhibit the following characteristics:

-

High-temperature coefficient of solubility: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C) to maximize recovery.[1]

-

Inertness: The solvent must not react with the compound.[1]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[3]

-

Safety: The solvent should be non-toxic, non-flammable, and inexpensive, where possible.

For sulfonamides, which are moderately polar, common and effective recrystallization solvents include alcohols (e.g., ethanol, isopropanol) and solvent/anti-solvent systems like ethanol-water.[6] A preliminary solvent screen is highly recommended.

Caption: A logical workflow for selecting an optimal recrystallization solvent.

Based on literature for related sulfonamides, ethanol or an isopropanol/water system are promising candidates for the recrystallization of this compound.[6][7][8]

Detailed Recrystallization Protocol

This protocol assumes the use of a single solvent system (e.g., ethanol). Modifications for a two-solvent system are noted.

-

Crude this compound

-

Recrystallization solvent (e.g., 95% Ethanol)

-

Deionized water (if used as an anti-solvent)

-

Activated charcoal (optional, for colored impurities)

-

Erlenmeyer flasks (2-3, appropriately sized)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Stemless funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source

-

Spatula and glass stirring rod

-

Watch glass

-

Ice bath

-

Conduct all operations within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

When heating flammable solvents like ethanol, use a steam bath or a heating mantle with a stirrer. Avoid open flames.

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

-

Gently heat the mixture on a hot plate while stirring.[4]

-

Add small portions of the hot solvent incrementally until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[4]

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount (e.g., 1-2% by weight of the solute) of activated charcoal.[9]

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

-

-

Hot Gravity Filtration (if necessary):

-

This step is essential if there are insoluble impurities or if activated charcoal was used.

-

Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate to prevent premature crystallization.[6]

-

Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper into the clean, hot flask.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Rushing this step can trap impurities.[4]

-

Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[6]

-

-

Isolation of Crystals:

-

Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.

-

Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

-

Pour the slurry into the Büchner funnel.

-

Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

-

-

Washing:

-

With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any adhering mother liquor.

-

Reapply the vacuum to pull the wash solvent through. This step is crucial for removing soluble impurities.[6]

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for several minutes to air-dry.

-

Transfer the crystals to a watch glass and allow them to dry completely. Drying can be accelerated by using a desiccator or a vacuum oven at a temperature well below the compound's melting point.

-

Caption: A generalized workflow for the recrystallization of solid organic compounds.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Oiling Out | The melting point of the solid is lower than the boiling point of the solvent; the solution is cooling too rapidly; high concentration of impurities. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider changing to a lower-boiling point solvent.[6] |

| No Crystal Formation | Too much solvent was used; the solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. If too much solvent was used, evaporate some of it and allow the solution to cool again.[6] |

| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use ice-cold solvent for washing and use it sparingly. |

| Colored Product | Colored impurities are not removed. | Add activated charcoal to the hot solution before filtration. Ensure the amount of charcoal is appropriate. |

Conclusion

The protocol described in this application note provides a reliable and scientifically sound method for the purification of this compound. By carefully selecting a solvent and controlling the rate of cooling, researchers can effectively remove impurities and obtain a high-purity product. The principles and troubleshooting guide presented here serve as a comprehensive resource for optimizing the recrystallization process for this and other related sulfonamides.

References

-

University of California, Los Angeles. Recrystallization. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

-

Wired Chemist. Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of California, Davis. Single Solvent Recrystallization. [Link]

- Google Patents.

-

National Center for Biotechnology Information. 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

-

National Center for Biotechnology Information. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

-

National Center for Biotechnology Information. 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide. [Link]

-

Wikipedia. Benzisothiazolinone. [Link]

-

ResearchGate. (PDF) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

-

NIST WebBook. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. [Link]

-

ResearchGate. The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). [Link]

- Google Patents. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.

-

LookChem. Cas 119591-34-3,1,2-Benzisothiazol-3(2H). [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Recrystallization [wiredchemist.com]

- 4. Home Page [chem.ualberta.ca]

- 5. 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide | C8H7NO2S | CID 10976107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Quantification of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

This compound is a heterocyclic compound featuring a sulfonamide moiety within a bicyclic system. Its structural similarity to saccharin and other biologically active sulfonamides suggests its potential relevance in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is paramount for various applications, including pharmacokinetic studies, impurity profiling, stability testing, and quality control of finished products. The development of robust analytical methods is therefore a critical step in harnessing its potential.

This document provides a comprehensive guide to the analytical quantification of this compound, detailing two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the required sensitivity and the complexity of the sample matrix. HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for analyzing bulk materials and formulations with relatively high concentrations of the analyte.[4][5][6] Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices such as plasma or urine.[7][8][9]

Methodology Workflow: A Conceptual Overview

The analytical workflow for both HPLC-UV and LC-MS/MS follows a standardized sequence of steps, each critical for achieving accurate and reproducible results. The following diagram illustrates this general workflow.

Caption: General workflow for chromatographic analysis.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol details a reversed-phase HPLC method for the quantification of this compound. The method is designed for accuracy, precision, and robustness, making it suitable for routine quality control applications.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, being a moderately polar compound, will be retained on the column and will elute at a characteristic retention time upon increasing the organic content of the mobile phase. UV detection is employed based on the analyte's ability to absorb light in the ultraviolet spectrum, a common feature of aromatic systems.

Materials and Instrumentation

-

Reference Standard: this compound (purity ≥ 99.5%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18 MΩ·cm)

-

Reagents: Formic acid (LC-MS grade)

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

-

-

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (50:50 A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte.

-

Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration of 1000 µg/mL.

-

Further dilute with the mobile phase (50:50 A:B) to a final concentration within the calibration range (e.g., 50 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantify the analyte in the sample preparations using the generated calibration curve.

-

Validation Parameters (as per ICH Q2(R1))

The method's suitability must be confirmed through a validation process.[1][10][11]

| Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-eluting peaks.[2] |

| Linearity | r² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, medium, high). |

| Precision | Repeatability (RSD ≤ 2.0% for six replicate injections).Intermediate Precision (RSD ≤ 2.0% on different days/analysts). |

| LOD & LOQ | Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). |

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive and selective LC-MS/MS method for the trace-level quantification of this compound, particularly in complex matrices like biological fluids.

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). A specific precursor ion (the molecular ion or a prominent adduct) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.[7][8][12]

Materials and Instrumentation

-

Reference Standard: this compound (purity ≥ 99.5%)

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a related sulfonamide).

-

Solvents and Reagents: As per HPLC-UV protocol, but of LC-MS grade.

-

Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

-

Column: A high-efficiency C18 column with a smaller particle size is recommended (e.g., 2.1 x 50 mm, 1.8 µm).

Step-by-Step Protocol

-

Mass Spectrometer Tuning and Optimization:

-

Infuse a standard solution of the analyte (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

-

Optimize the ESI source parameters (e.g., spray voltage, gas temperatures, gas flows) to maximize the signal for the precursor ion.

-

Determine the optimal collision energy to generate a stable and abundant product ion.

-

Repeat this process for the internal standard.

-

-

MRM Transition Selection (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ 182.0 | 104.1 | 20 |

| Internal Standard (e.g., labeled analyte) | [M+H]⁺ 187.0 | 109.1 | 20 |

-

Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of the analyte and internal standard (e.g., 1 mg/mL in methanol).

-

Working Standards: Prepare calibration standards by spiking a blank matrix (e.g., drug-free plasma) with the analyte to achieve a concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Add a fixed concentration of the internal standard to all standards and samples.

-

Sample Preparation (e.g., Protein Precipitation for Plasma):

-

To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

-

-

-

Chromatographic and MS Conditions:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.1-5.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Scan Type | MRM |

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration. A weighted (e.g., 1/x²) linear regression is often used.

-

Quantify the analyte in the samples using the regression equation from the calibration curve.

-

Validation Parameters

Validation for LC-MS/MS methods follows similar principles to HPLC-UV but with an emphasis on matrix effects and recovery, as outlined in FDA and ICH guidelines.[10][13][14][15]

| Parameter | Acceptance Criteria |